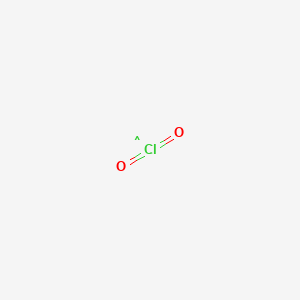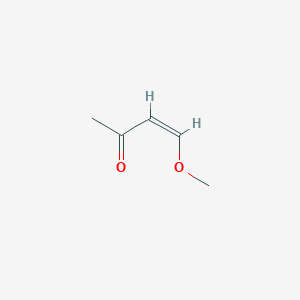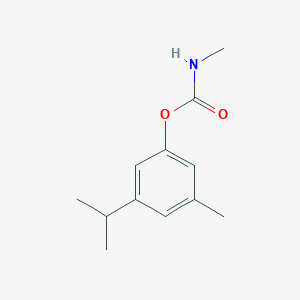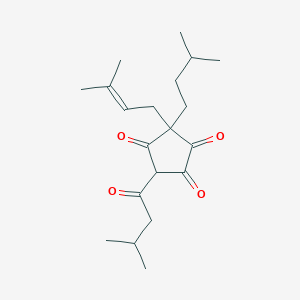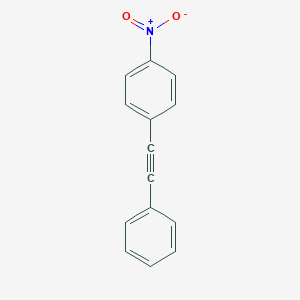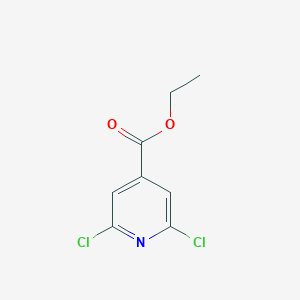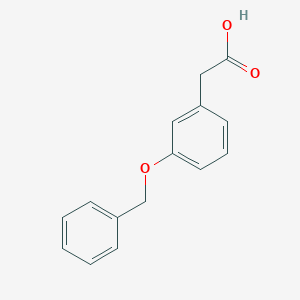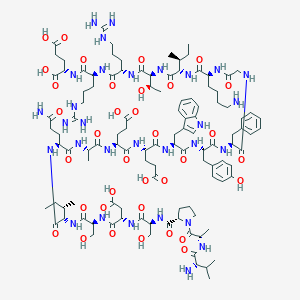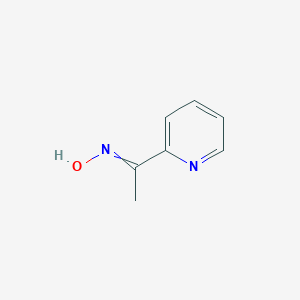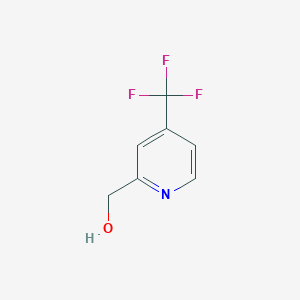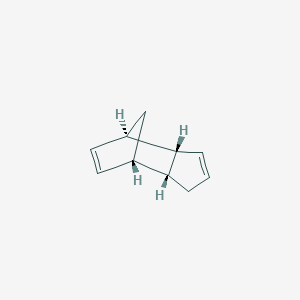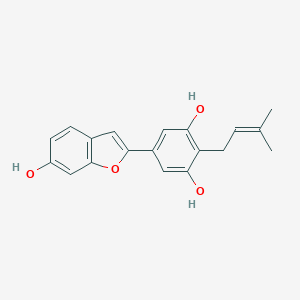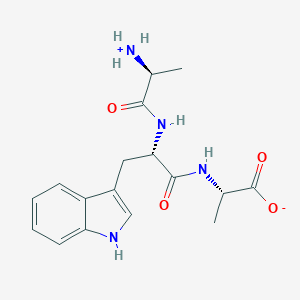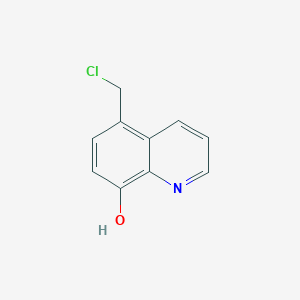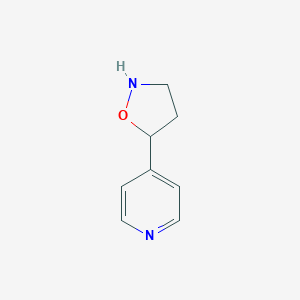
5-(Pyridin-4-yl)isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-yl)isoxazolidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a member of the isoxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. In
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-yl)isoxazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been explored as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathophysiology of Alzheimer's disease. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been used as a building block in the synthesis of various bioactive compounds, including anti-cancer agents, anti-viral agents, and anti-fungal agents.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-4-yl)isoxazolidine is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(Pyridin-4-yl)isoxazolidine are diverse and depend on its concentration, duration of exposure, and the specific biological system under investigation. In general, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to inhibit the activity of various enzymes and receptors involved in cancer cell proliferation, migration, and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Pyridin-4-yl)isoxazolidine in lab experiments is its versatility and ease of synthesis. This compound can be easily synthesized using commercially available reagents and can be modified to introduce various functional groups. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to exhibit good solubility in various solvents, making it suitable for use in various biological assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
The future directions of research on 5-(Pyridin-4-yl)isoxazolidine are vast and diverse. One of the main areas of focus is the development of novel anti-cancer agents based on the structure and activity of this compound. Moreover, the potential applications of 5-(Pyridin-4-yl)isoxazolidine in the treatment of various inflammatory and infectious diseases are being explored. Furthermore, the use of this compound as a building block in the synthesis of novel materials and catalysts is also an area of active research. Overall, the versatility and potential applications of 5-(Pyridin-4-yl)isoxazolidine make it a promising candidate for further investigation and development.
Synthesemethoden
The synthesis of 5-(Pyridin-4-yl)isoxazolidine can be achieved through various methods, including the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. Another method involves the reaction of pyridine-4-carboxylic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide followed by reduction with lithium aluminum hydride. These methods have been optimized and improved over the years to increase the yield and purity of the final product.
Eigenschaften
CAS-Nummer |
132287-05-9 |
|---|---|
Produktname |
5-(Pyridin-4-yl)isoxazolidine |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5-pyridin-4-yl-1,2-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-5,8,10H,3,6H2 |
InChI-Schlüssel |
FGHMPXHKKGUXHJ-UHFFFAOYSA-N |
SMILES |
C1CNOC1C2=CC=NC=C2 |
Kanonische SMILES |
C1CNOC1C2=CC=NC=C2 |
Synonyme |
Pyridine, 4-(5-isoxazolidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



